molecular formula C21H17ClN2O3S B2356589 Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 897832-44-9

Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2356589
CAS No.: 897832-44-9
M. Wt: 412.89
InChI Key: KSDZNDBGYHPYMF-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold. Its structure features:

  • Propan-2-yl ester at position 2, influencing lipophilicity and metabolic stability.
  • 4-Chlorophenyl at position 6, contributing steric bulk and electron-withdrawing effects.

While specific data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related research (e.g., antiplasmodial, antibacterial activities) suggest its relevance in medicinal chemistry .

Properties

IUPAC Name

propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-11(2)27-21(25)19-18(23)17-14(16-4-3-9-26-16)10-15(24-20(17)28-19)12-5-7-13(22)8-6-12/h3-11H,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDZNDBGYHPYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a novel compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18H11ClN2O3S
  • CAS Number : 839700-86-6

The structure consists of a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and furan groups contributes to its potential pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells.

  • Cytotoxicity Studies :
    • In a study examining the MDA-MB-231 cell line, the compound demonstrated cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. The cytotoxic effect increased with higher concentrations and longer exposure times, achieving maximal cytotoxicity at 25 µM after 72 hours .
    • In MCF-7 cells, while the compound increased the percentage of certain cancer stem cells (CSCs), it also decreased others, indicating a complex interaction with cellular pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Tubulin Polymerization : Similar to colchicine derivatives, this compound appears to inhibit tubulin polymerization, which is critical for cancer cell proliferation. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin .
  • Metabolic Profiling : The compound has been shown to impact key metabolic pathways such as glycolysis and gluconeogenesis. This alteration in metabolism may contribute to its cytotoxic effects on cancer cells .

Comparative Studies

Table 1 summarizes the cytotoxic effects of this compound compared to other known anticancer agents.

Compound NameCell LineIC50 (µM)Treatment Duration
Propan-2-yl 3-amino...MDA-MB-2310.0524 hours
Propan-2-yl 3-amino...MCF-7Varies72 hours
ColchicineVarious~0.03Varies
DoxorubicinMCF-7~0.5Varies

Case Study: Efficacy in Breast Cancer Models

In a controlled study involving breast cancer models, this compound was administered to both MDA-MB-231 and MCF-7 cell lines. The results indicated:

  • A significant reduction in cell viability in both cell lines.
  • Enhanced apoptosis markers were observed through flow cytometry analysis.
  • Notably, the compound's effect was more pronounced in triple-negative breast cancer cells (MDA-MB-231) compared to hormone receptor-positive cells (MCF-7).

Scientific Research Applications

Anticancer Properties

The thieno[2,3-b]pyridine scaffold, which includes the compound , has been identified as a promising structure in the development of anticancer agents. Research indicates that derivatives of thieno[2,3-b]pyridines exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies

  • Study on Tubulin Polymerization : A related compound demonstrated superior antiproliferative activity against murine L1210 and human K562 leukemia cells by inhibiting tubulin polymerization. This suggests that similar derivatives may share this mechanism of action, potentially making them effective in treating leukemia and other cancers .
  • Molecular Docking Studies : Docking studies have shown that compounds with similar structures can effectively bind to the colchicine site on tubulin, indicating their potential as anticancer agents by disrupting microtubule dynamics .

Anti-inflammatory and Analgesic Effects

Thieno[2,3-b]pyridines have also been explored for their anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Research Insights

  • Inhibition of Pro-inflammatory Cytokines : Some thieno[2,3-b]pyridine derivatives have been reported to reduce the levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in managing conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of compounds containing the thieno[2,3-b]pyridine framework have been documented. These compounds can exhibit activity against a range of bacterial strains.

Findings

  • Broad-Spectrum Activity : Studies have indicated that thieno[2,3-b]pyridine derivatives can be effective against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for developing new antibiotics .

Central Nervous System Applications

Thieno[2,3-b]pyridines are being investigated for their ability to act on the central nervous system (CNS), particularly regarding epilepsy and neurodegenerative diseases.

Potential Mechanism

  • Adenosine A1 Receptor Ligands : Some derivatives may function as ligands for the adenosine A1 receptor, which is implicated in various neurological conditions. This opens avenues for research into their use in treating epilepsy and other CNS disorders .

Synthetic Utility and Drug Development

The synthesis of propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate serves as a versatile platform for further drug development.

Synthetic Pathways

  • The compound can be synthesized through various methods involving the reaction of thienopyridine derivatives with furan and chlorophenyl groups under specific conditions. This adaptability allows for the exploration of numerous analogs with enhanced biological activities .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thieno[2,3-b]pyridine Derivatives

Compound Name Position 2 Position 3 Position 4 Position 6 Key Functional Features
Target Compound Propan-2-yl ester Amino Furan-2-yl 4-Chlorophenyl Ester, Chloro, Furan
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide Carboxamide Amino 3-Fluorophenyl - Carboxamide, Fluorine, Cyano
Ethyl 3-Amino-6-(4-Butoxyphenyl)-4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Ethyl ester Amino Trifluoromethyl 4-Butoxyphenyl Trifluoromethyl, Butoxyphenyl
1-(3-Amino-6-(2,5-Dichlorothiophen-3-yl)-4-(Furan-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one Acetyl group Amino Furan-2-yl 2,5-Dichlorothiophen-3-yl Ketone, Dichlorothiophene
3-Amino-6-(4-Chloro-phenyl)-4-Methyl-thieno[2,3-b]pyridine-2-carbonitrile Carbonitrile Amino Methyl 4-Chlorophenyl Nitrile, Chlorophenyl

Key Observations:

  • Position 2 Modifications : The propan-2-yl ester (target) and ethyl ester () enhance lipophilicity compared to carboxamide () or carbonitrile ().
  • Position 4 Heterocycles : Furan-2-yl (target, ) provides aromaticity, while trifluoromethyl () introduces strong electron-withdrawing effects.
  • Position 6 Substituents : Chlorophenyl (target, ) and dichlorothiophenyl () contribute halogen-mediated bioactivity.

Physicochemical Properties

Table 3: Physical Properties of Analogs

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Reference
Target Compound - Expected: Ester C=O (~1730), NH (~3300–3460) -
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O)
3-Amino-6-(5-Bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) - 1666 (C=O in derivative 7), 3320–3151 (NH₂)
1-(3-Amino-6-(2,5-Dichlorothiophen-3-yl)-4-(Furan-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one 214–216 Ketone C=O (~1700), NH (~3300)

Insights:

  • The target compound’s ester group would show a C=O stretch near 1730 cm⁻¹, similar to .
  • Halogen substituents (e.g., Cl in ) may lower melting points compared to fluorinated analogs ().

Preparation Methods

Nitration/Reduction Pathway

  • Nitration : Treat the core with HNO₃/H₂SO₄ at 0°C to install a nitro group at position 3.
  • Reduction : Reduce the nitro group to amine using H₂/Pd-C or SnCl₂/HCl.
  • Yield : ~85% for nitro reduction.

Direct Amination

Alternative routes employ Buchwald-Hartwig amination with NH₃ or protected amines, though this requires Pd catalysts and may face steric hindrance.

Esterification at Position 2

The propan-2-yl ester is introduced via Fischer esterification or acyl chloride intermediacy.

Fischer Esterification

  • Carboxylic Acid Formation : Oxidize a 2-methyl group to COOH using KMnO₄/H₂SO₄.
  • Esterification : Reflux with isopropyl alcohol and H₂SO₄.
  • Yield : ~90%.

Acyl Chloride Route

  • Chlorination : Treat 2-carboxylic acid with SOCl₂ to form acyl chloride.
  • Alcoholysis : React with isopropyl alcohol in presence of pyridine.

Synthetic Route Comparison

Step Method Conditions Yield Reference
Core Formation Acidic Cyclization HCl/ethanol, reflux 76%
4-Furan Installation Stille Coupling Pd(OAc)₂, DMF, 100°C 70%
6-(4-Cl-Ph) Installation Suzuki Coupling Pd(PPh₃)₄, toluene/ethanol 75%
3-Amino Introduction Nitration/Reduction HNO₃/H₂SO₄ → H₂/Pd-C 85%
Esterification Fischer Esterification H₂SO₄, isopropyl alcohol 90%

Challenges and Optimization

  • Regioselectivity : Competing reactivity at positions 4 and 6 necessitates careful sequencing of cross-coupling steps.
  • Amino Group Stability : The 3-amino group may require protection (e.g., as an acetamide) during harsh reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

Q & A

Q. What are the established synthetic routes for Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the thieno[2,3-b]pyridine core via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, often catalyzed by palladium or copper under reflux in DMF or toluene .
  • Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Esterification with propan-2-ol under acidic or enzymatic conditions to form the carboxylate . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during esterification. Purification often employs column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions on the thienopyridine core. For example, aromatic protons from the 4-chlorophenyl group appear as a doublet in δ 7.4–7.6 ppm, while furan protons resonate at δ 6.3–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 455.08) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous thienopyridines in crystallographic studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thieno[2,3-b]pyridine core?

Yield optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cyclization efficiency compared to copper-based systems .
  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require post-reaction neutralization to prevent decomposition .
  • Temperature Control : Maintaining reflux temperatures (100–120°C) minimizes byproduct formation during cyclization . Recent studies report yields up to 87% for analogous compounds via iterative optimization of these parameters .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., IC50 values) often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorescence polarization) to ensure consistency .
  • Structural Confirmation : Re-evaluate compound purity via HPLC (>98%) and confirm stereochemistry via X-ray diffraction .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide) to identify structure-activity trends .

Q. How does the furan-2-yl substituent influence the compound’s interaction with biological targets?

The furan-2-yl group enhances π-π stacking with aromatic residues in enzyme active sites. For example:

  • Kinase Inhibition : Molecular docking studies suggest the furan oxygen forms hydrogen bonds with hinge-region residues (e.g., EGFR Tyr766) .
  • Metabolic Stability : The furan ring’s electronegativity reduces oxidative metabolism, improving half-life in hepatic microsome assays compared to phenyl analogs .

Data Analysis and Application Questions

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : Tools like GROMACS model interactions with lipid bilayers or protein targets .
  • DFT Calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to validate experimental spectra .

Q. How can structural modifications enhance this compound’s suitability as a drug candidate?

  • Bioisosteric Replacement : Substitute the propan-2-yl ester with a methylamide to improve solubility (e.g., 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide) .
  • Halogen Substitution : Replace the 4-chlorophenyl group with trifluoromethyl to enhance metabolic stability .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl glycinate) for controlled release in vivo .

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